molecular formula C17H33N5O4 B6310641 (2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine CAS No. 1858224-39-1

(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine

Cat. No.: B6310641
CAS No.: 1858224-39-1
M. Wt: 371.5 g/mol
InChI Key: NHHYBEBTGVUZET-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium azide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group can yield primary amines, while oxidation can produce nitro compounds .

Scientific Research Applications

(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid apart from similar compounds is its azido group, which imparts unique reactivity and versatility in synthetic applications. This makes it particularly valuable in click chemistry and bioconjugation techniques .

Properties

IUPAC Name

(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHYBEBTGVUZET-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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